2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile
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Overview
Description
[(5-amino-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and importance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-amino-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which involves the reaction of 3-amino-1,2,4-triazole, malononitrile, and an appropriate aldehyde in the presence of a base such as sodium hydroxide or cesium carbonate in ethanol under reflux conditions . This method is advantageous due to its simplicity, high yields, and operational efficiency.
Industrial Production Methods
The use of environmentally friendly solvents and catalysts, such as dicationic molten salts, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[(5-amino-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or sulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, sulfoxides, sulfones, and hydroxyl derivatives .
Scientific Research Applications
[(5-amino-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and antiviral activities, making it a candidate for drug development
Medicine: Its derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrially relevant materials.
Mechanism of Action
The mechanism of action of [(5-amino-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-triazolo[4,3-a]pyrimidines: These compounds have a similar core structure and are known for their pharmacological properties.
Uniqueness
[(5-amino-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sulfanyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H6N6OS |
---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
2-[(5-amino-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C7H6N6OS/c8-1-2-15-7-12-11-6-10-5(14)3-4(9)13(6)7/h3H,2,9H2,(H,10,11,14) |
InChI Key |
UPTCPLAJBGGGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NN=C2SCC#N)NC1=O)N |
Origin of Product |
United States |
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